molecular formula C13H15N3O4S B056367 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 24477-36-9

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B056367
CAS No.: 24477-36-9
M. Wt: 309.34 g/mol
InChI Key: KFGWNIGZMCIXJX-UHFFFAOYSA-N
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Description

Citicoline sodium salt, also known as cytidine diphosphate-choline sodium, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline sodium salt is widely recognized for its neuroprotective properties and is used in various therapeutic applications, particularly in the treatment of neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of citicoline sodium salt involves several synthetic routes. One common method includes the reaction of cytidine-5-monophosphate with choline phosphate in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The resulting citicoline is then converted to its sodium salt form by neutralizing with sodium hydroxide .

Industrial Production Methods: Industrial production of citicoline sodium salt often involves the use of dicarboxylic acids or their salts to achieve high purity levels. The process includes the reaction of cytidine-5-monophosphate with choline phosphate, followed by purification through column chromatography. The final product is obtained by recrystallization, ensuring a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: Citicoline sodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation.

Common Reagents and Conditions:

    Hydrolysis: Citicoline sodium salt can be hydrolyzed into choline and cytidine in the presence of water and suitable enzymes.

    Phosphorylation: The compound can participate in phosphorylation reactions, forming phosphatidylcholine.

    Oxidation: Citicoline sodium salt can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

Major Products: The major products formed from these reactions include choline, cytidine, and phosphatidylcholine .

Scientific Research Applications

Citicoline sodium salt has a wide range of scientific research applications:

Mechanism of Action

Citicoline sodium salt exerts its effects by increasing the synthesis of phosphatidylcholine, a key component of neuronal cell membranes. It enhances the production of acetylcholine, a neurotransmitter involved in cognitive functions. Additionally, citicoline sodium salt helps in reducing glutamate levels and increasing adenosine triphosphate (ATP) levels in the brain, providing neuroprotection and supporting brain energy metabolism .

Comparison with Similar Compounds

Uniqueness: Citicoline sodium salt is unique due to its ability to enhance cognitive functions and provide neuroprotection. Its efficiency in crossing the blood-brain barrier and its role in synthesizing essential phospholipids make it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-8-12(16-20-9)13(17)15-7-6-10-2-4-11(5-3-10)21(14,18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGWNIGZMCIXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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